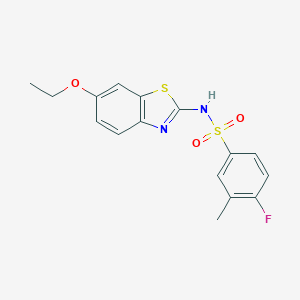![molecular formula C16H15NO3S2 B280941 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, also known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one acts as a selective agonist of α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. This compound has been shown to enhance the activity of α7 nAChRs by binding to the receptor and inducing a conformational change that increases the receptor's sensitivity to acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of inflammation, and the enhancement of cognitive function. It has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
実験室実験の利点と制限
One of the main advantages of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one is its high selectivity for α7 nAChRs, which allows for specific targeting of these receptors in lab experiments. However, its low solubility in water and low bioavailability in vivo can limit its use in certain experiments. Additionally, its potency and efficacy can vary depending on the experimental conditions, such as the concentration of the compound and the duration of exposure.
将来の方向性
There are several potential future directions for research on 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, including:
1. Development of more potent and selective α7 nAChR agonists for therapeutic applications.
2. Investigation of the mechanisms underlying the effects of this compound on synaptic plasticity and cognitive function.
3. Exploration of the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders.
4. Development of novel delivery methods to increase the bioavailability of this compound in vivo.
5. Investigation of the potential use of this compound as a tool for studying the role of α7 nAChRs in various physiological and pathological processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective agonist of α7 nAChRs and has been shown to enhance synaptic plasticity, reduce inflammation, and improve cognitive function. While it has some limitations in terms of solubility and bioavailability, it remains a promising tool for research and development in this field.
合成法
The synthesis of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves several steps, including the reaction of 2-naphthol with 2-chlorothiophene, followed by the reaction of the resulting compound with piperidine and sulfuryl chloride. The final step involves the reaction of the intermediate compound with potassium carbonate and 2-bromoacetophenone. The yield of the synthesis is typically around 30-40%.
科学的研究の応用
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of these disorders.
特性
分子式 |
C16H15NO3S2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
9-piperidin-1-ylsulfonyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
InChI |
InChI=1S/C16H15NO3S2/c18-16-12-6-4-5-11-14(8-7-13(21-16)15(11)12)22(19,20)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |
InChIキー |
LQLUJRRQPSPYDB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)










